molecular formula C10H21NO B1351544 4-Cyclohexylamino-butan-1-ol CAS No. 78345-58-1

4-Cyclohexylamino-butan-1-ol

Cat. No. B1351544
CAS RN: 78345-58-1
M. Wt: 171.28 g/mol
InChI Key: FLSWTQFQYDKATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylamino-butan-1-ol, also known as CHABA, is a compound that has gained interest in the scientific community due to its potential applications in various fields of research and industry1. It has a molecular weight of 171.2821.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Cyclohexylamino-butan-1-ol. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of a cyclohexylamine with a suitable alkyl halide or alcohol.



Molecular Structure Analysis

The molecular formula of 4-Cyclohexylamino-butan-1-ol is C10H21NO21. The InChI code is 1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H22.



Chemical Reactions Analysis

Specific chemical reactions involving 4-Cyclohexylamino-butan-1-ol are not available in the sources I found. However, as an alcohol, it may undergo reactions typical of this class of compounds, such as esterification or oxidation.



Physical And Chemical Properties Analysis

The boiling point of 4-Cyclohexylamino-butan-1-ol is 153/9 Torr and its melting point is 452.


Scientific Research Applications

Chemical Reactions and Structural Analysis

4-Cyclohexylamino-butan-1-ol is involved in various chemical reactions, particularly in the formation of hydrochlorides and ketones through reaction with indole compounds. The hydrolytic ring opening of specific intermediates produces 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one, illustrating its role in complex organic synthesis processes. The crystal structure of these compounds has been determined, providing insight into their chemical properties and potential applications in material science and pharmaceuticals (Aghazadeh et al., 2012).

Physical Properties and Solvation Effects

The compound has been studied for its physical properties, including sound speeds and isentropic compressibilities in mixtures with cycloalkanes. These studies contribute to our understanding of molecular interactions and can inform the design of new materials with tailored properties for applications in acoustics, materials science, and engineering (Oswal et al., 2004).

Sensor Development

4-Cyclohexylamino-butan-1-ol derivatives have been utilized in the development of sensors, particularly for detecting alcohol vapors. These applications are significant in environmental monitoring, industrial safety, and healthcare diagnostics, showcasing the compound's versatility beyond basic chemical research (Wang et al., 2001).

Catalysis and Synthesis

In catalysis, derivatives of 4-Cyclohexylamino-butan-1-ol have been used to synthesize chiral compounds, such as optically active cyclopropanecarboxylic acids, highlighting its importance in asymmetric synthesis and pharmaceutical manufacturing (Hegedüs et al., 2015).

Material Science and Engineering

The compound's derivatives also play a role in material science, particularly in the preparation of nanoparticles and the exploration of their drug loading and release properties. This research is pivotal for developing advanced drug delivery systems, potentially revolutionizing treatments for various diseases (Wang et al., 2016).

Safety And Hazards

The safety information available indicates that 4-Cyclohexylamino-butan-1-ol is an irritant2. It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist3.


properties

IUPAC Name

4-(cyclohexylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSWTQFQYDKATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389790
Record name 4-Cyclohexylamino-butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylamino-butan-1-ol

CAS RN

78345-58-1
Record name 4-Cyclohexylamino-butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.